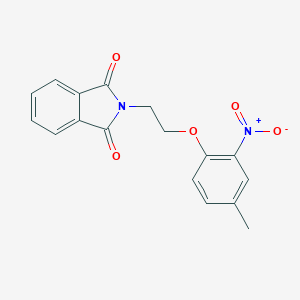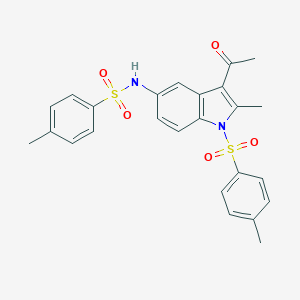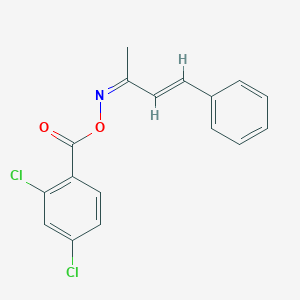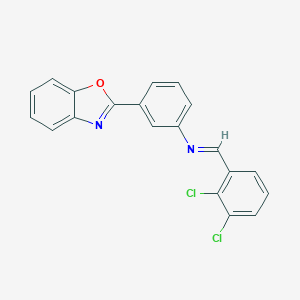![molecular formula C20H27NO3S B400132 Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate CAS No. 356586-86-2](/img/structure/B400132.png)
Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several interesting functional groups. The “ethyl” prefix indicates an ethyl group (-CH2-CH3) is present. The “4,5-dimethyl” suggests there are methyl groups (-CH3) attached at the 4th and 5th positions of the thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains an amino group (-NH2) and a carboxylate ester group (-COO-). The “tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl” part suggests a complex tricyclic structure is present .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure would be quite complex due to the presence of the tricyclic group and the various functional groups. The thiophene ring, the amino group, and the ester group would all contribute to the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of an ester group could make the compound polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1
3,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate is involved in the synthesis of novel chemical compounds. For instance, it has been utilized in the creation of azocines, a class of chemical compounds with notable properties and potential applications in various fields including materials science and pharmaceuticals (Elix, Wilson, Warrener, & Calder, 1972).
Antiproliferative Activity
- The compound shows potential in the field of cancer research, particularly in the development of antiproliferative agents. A study on various thiophene derivatives, including related compounds of Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1
3,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate, indicated significant activity against breast and colon cancer cell lines, highlighting its potential in cancer therapy (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Development of Novel Compounds
- The compound has been instrumental in the development of various novel thiophene-based compounds with diverse potential applications. Research includes the synthesis of unique compounds that may have applications in fields ranging from pharmacology to materials science (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Pharmaceutical Applications
- In the pharmaceutical industry, derivatives of Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1
3,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate have been explored for their potential medicinal properties. This includes research into compounds that may possess antimicrobial, antifungal, and anticancer activities, thereby expanding the scope of therapeutic applications (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S/c1-4-24-18(22)16-11(2)12(3)25-17(16)21-19(23)20-8-13-5-14(9-20)7-15(6-13)10-20/h13-15H,4-10H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQMPNFLEOFVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3-Chloro-4-methoxyphenyl)imino]methyl}[1,1'-biphenyl]-2-ol](/img/structure/B400051.png)
![7-bromo-3-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]anilino]-5-methylindol-2-one](/img/structure/B400055.png)

![N-[3-nitro-5-(3-methylphenoxy)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B400060.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B400061.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}acetamide](/img/structure/B400062.png)
![N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B400063.png)
![N-[1-{[(1,1-dioxidotetrahydrothien-2-yl)amino]carbonyl}-2-(5-{4-nitrophenyl}-2-furyl)vinyl]-4-methylbenzamide](/img/structure/B400065.png)
![Ethyl 2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400066.png)
![3-phenyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]acrylamide](/img/structure/B400067.png)
![2-[({[2,2,2-Trichloro-1-(propionylamino)ethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B400068.png)


